2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid typically involves the methylation of 1-methylimidazole followed by oxidation reactions. One common method involves the use of methyl iodide as a methylating agent and subsequent oxidation with an oxidizing agent such as potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, thereby modulating their availability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-imidazol-1-yl)benzoic acid
- 2-(1-methyl-1H-imidazol-4-yl)acetic acid
- 1-methylimidazole
Uniqueness
2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of stability, reactivity, and potential therapeutic applications .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-methyl-4-(1-methylimidazol-4-yl)butanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-7(9(12)13)3-4-8-5-11(2)6-10-8/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
WUQNFOWJYZQDDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CN(C=N1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.